

Spectroscopic Profile of cis-4-Nonene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **cis-4-Nonene**, a nine-carbon alkene with a cis-double bond at the fourth position. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Molecular and Spectroscopic Overview

cis-4-Nonene, with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol , is a useful intermediate in organic synthesis.[1][2] Spectroscopic analysis is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **cis-4-Nonene**, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The proton NMR spectrum of **cis-4-Nonene** is characterized by signals from the vinylic protons and the aliphatic chains.



Proton Type	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
Olefinic (=C-H)	~5.3 - 5.4	Multiplet	2H	_
Allylic (-CH ₂ -C=)	~2.0	Multiplet	4H	_
Methylene (- CH ₂ -)	~1.3 - 1.4	Multiplet	6H	_
Methyl (-CH₃)	~0.9	Triplet	~7	6H

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. Data sourced from SpectraBase.[3]

¹³C NMR Spectral Data

The carbon NMR spectrum distinguishes between the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chains.

Carbon Type	Chemical Shift (δ) in ppm	
Olefinic (=C)	~129 - 131	
Allylic (-CH ₂ -C=)	~27 - 29	
Methylene (-CH ₂ -)	~22 - 32	
Methyl (-CH₃)	~14	

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. Alkene carbons typically absorb between 100-170 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid sample like **cis-4-Nonene** is as follows:



- Sample Preparation: A small amount of **cis-4-Nonene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
- Data Acquisition: The sample is placed in the spectrometer's magnetic field, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is recorded.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each carbon environment.



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A simplified workflow for obtaining an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **cis-4-Nonene**, the key absorptions are from the C=C double bond and the associated C-H bonds.

IR Spectral Data



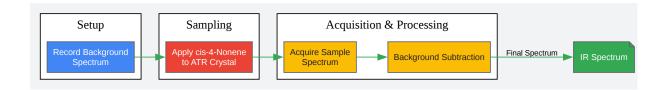
Vibrational Mode	Frequency (cm ⁻¹)	Intensity
=C-H Stretch	~3000 - 3100	Medium
C-H Stretch (sp³)	< 3000	Strong
C=C Stretch	~1640 - 1660	Weak to Medium
=C-H Bend (cis)	~675 - 730	Strong

Note: The C=C stretching absorption in cis-alkenes is generally weak. The out-of-plane =C-H bending is a characteristic and strong absorption for cis-disubstituted alkenes.[5][6]

Experimental Protocol for IR Spectroscopy

For a liquid sample like **cis-4-Nonene**, the following Attenuated Total Reflectance (ATR) IR protocol is common:

- Instrument Background: A background spectrum of the clean ATR crystal is recorded.
- Sample Application: A small drop of **cis-4-Nonene** is placed directly onto the ATR crystal.
- Data Acquisition: The IR beam is passed through the crystal and interacts with the sample.
 The detector measures the absorbed radiation.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The crystal is then cleaned with a suitable solvent (e.g., isopropanol or ethanol).



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A general workflow for ATR-IR spectroscopy.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **cis-4-Nonene** will show a molecular ion peak and various fragment ions.

m/z (Mass-to-Charge Ratio)	Assignment	Relative Abundance
126	[M] ⁺ (Molecular Ion)	Present, but can be weak
97	[M - C ₂ H ₅] ⁺	
83	[M - C ₃ H ₇] ⁺	_
69	[C₅H ₉] ⁺	Often a prominent peak
55	[C ₄ H ₇] ⁺	Base Peak (often)
41	[C₃H₅] ⁺	High

Note: The fragmentation of alkenes often involves allylic cleavage, leading to stable carbocations. The base peak at m/z 55 is a common feature for many nonenes. The molecular ion peak is typically visible.[7][8][9]

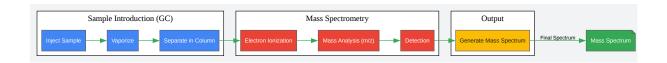
Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile liquid like **cis-4-Nonene** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

- Sample Introduction: A dilute solution of **cis-4-Nonene** is injected into the gas chromatograph, which vaporizes the sample and separates it from any impurities.
- Ionization: The separated **cis-4-Nonene** molecules enter the ion source of the mass spectrometer, where they are bombarded by a high-energy electron beam. This knocks off an electron, forming a molecular ion ([M]+) and causing fragmentation.



- Mass Analysis: The positively charged ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is amplified.
- Data Processing: The instrument's software plots the relative abundance of the ions against their m/z values to generate a mass spectrum.



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A typical workflow for GC-MS analysis.

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